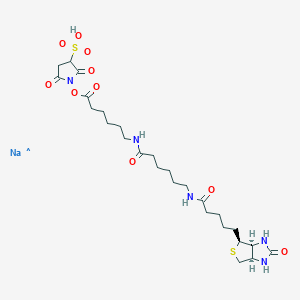
Sulfo-nhs-LC-LC-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-nhs-LC-LC-biotin, also known as sulfosuccinimidyl-6-[biotinamido]hexanoate, is a water-soluble biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, antibodies, and other molecules containing primary amines. The compound is particularly valued for its ability to biotinylate cell surface proteins without penetrating cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-nhs-LC-LC-biotin is synthesized through a multi-step process involving the reaction of biotin with a spacer arm and a sulfo-NHS ester. The key steps include:
Activation of Biotin: Biotin is first activated by reacting with a carboxyl-reactive agent to form an intermediate.
Spacer Arm Attachment: The activated biotin is then reacted with a spacer arm, such as hexanoic acid, to extend the molecule.
Sulfo-NHS Ester Formation: Finally, the extended biotin is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatography techniques and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-nhs-LC-LC-biotin primarily undergoes substitution reactions, where the sulfo-NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues on proteins), alkaline buffers (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at room temperature for 30 minutes to 2 hours.
Major Products
The major product of the reaction is a biotinylated protein or molecule, where the biotin moiety is covalently attached to the primary amine group .
Aplicaciones Científicas De Investigación
Sulfo-nhs-LC-LC-biotin is extensively used in various scientific research fields:
Chemistry: Used for biotinylation of small molecules and polymers to facilitate their detection and purification.
Biology: Commonly used for labeling cell surface proteins, enabling the study of protein-protein interactions and cell signaling pathways.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules.
Industry: Employed in the production of biotinylated reagents and kits for research and diagnostic purposes
Mecanismo De Acción
Sulfo-nhs-LC-LC-biotin exerts its effects by reacting with primary amines on proteins and other molecules to form stable amide bonds. The biotin moiety can then bind with high affinity to streptavidin or avidin, allowing for the detection, isolation, and purification of the biotinylated molecules. This mechanism is widely used in various biochemical assays and research applications .
Comparación Con Compuestos Similares
Sulfo-nhs-LC-LC-biotin is unique due to its long spacer arm, which reduces steric hindrance and improves the accessibility of the biotin moiety. Similar compounds include:
Sulfo-nhs-LC-biotin: Has a shorter spacer arm, making it less effective in reducing steric hindrance.
Sulfo-nhs-SS-biotin: Contains a disulfide bond in the spacer arm, allowing for reversible biotinylation.
This compound’s extended spacer arm makes it particularly useful for applications requiring minimal steric hindrance, such as labeling cell surface proteins .
Propiedades
InChI |
InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPTJCDHAXLGI-BJPAGVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5NaO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194041-66-2 |
Source


|
| Record name | Sulfo-NHS-LC-LC-Biotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194041-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

